An In-Depth Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Chiral Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Chiral Building Block for Advanced Peptide Synthesis
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing sterically hindered, non-proteinogenic amino acids to introduce unique conformational constraints in peptide-based therapeutics and other advanced chemical syntheses.
Introduction: The Significance of Steric Hindrance in Peptide Design
In the realm of medicinal chemistry and drug design, the ability to control the three-dimensional structure of a peptide is paramount to its biological activity and metabolic stability. α,α-Disubstituted amino acids, such as the derivatives of (R)-2-Amino-2-methyl-butyric acid (also known as D-Isovaline), are a class of non-proteinogenic building blocks of immense interest.[1][2] The presence of two substituents on the α-carbon atom significantly restricts the conformational freedom around the peptide backbone.[2] This steric hindrance can enforce specific secondary structures, such as helices or extended conformations, which can be crucial for receptor binding and can also protect the peptide from enzymatic degradation.[2][3]
(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a readily usable form of this chiral amino acid, primed for incorporation into peptide chains. The methyl ester protects the carboxylic acid moiety, while the hydrochloride salt enhances stability and handling properties. This guide will delve into the core physicochemical properties, a validated synthesis protocol, and the strategic applications of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are summarized below. It is important to note that while specific experimental data for this exact compound is not widely published, the properties can be inferred from its constituent parts and related analogs.
Table 1: Core Properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride and its Parent Acid
| Property | (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride | (R)-2-Amino-2-methylbutanoic acid hydrochloride (Parent Acid) |
| Synonyms | Methyl (R)-2-amino-2-methylbutanoate HCl, D-Isovaline Methyl Ester HCl | D(-)-Isovaline hydrochloride, (R)-2-Amino-2-methylbutyric acid HCl |
| CAS Number | 118725-00-1 | 73473-40-2[4] |
| Molecular Formula | C₆H₁₄ClNO₂ | C₅H₁₂ClNO₂[4] |
| Molecular Weight | 167.63 g/mol | 153.61 g/mol [4] |
| Structure | A quaternary α-carbon with (R)-stereochemistry, bearing a methyl group, an ethyl group, an amino group (as a hydrochloride salt), and a methyl ester. | A quaternary α-carbon with (R)-stereochemistry, bearing a methyl group, an ethyl group, an amino group (as a hydrochloride salt), and a carboxylic acid.[4] |
| Appearance | Expected to be a white to off-white crystalline solid. | Data not widely available. |
| Solubility | Expected to be soluble in water and alcohols like methanol. | Data not widely available. |
| Melting Point | Data not widely available. | Data not widely available. |
Synthesis and Characterization
The esterification of amino acids is a fundamental transformation in organic and medicinal chemistry. For α,α-disubstituted amino acids, a robust and straightforward method is essential. The use of trimethylchlorosilane (TMSCl) in methanol has emerged as a highly efficient and convenient method for the preparation of amino acid methyl ester hydrochlorides, avoiding the harsh conditions or cumbersome procedures of older methods like using thionyl chloride or bubbling HCl gas through methanol.[5]
Recommended Synthesis Protocol
The following protocol is a well-established general procedure for the synthesis of amino acid methyl ester hydrochlorides and is directly applicable to the target molecule starting from (R)-2-Amino-2-methylbutanoic acid.[5]
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-2-Amino-2-methylbutanoic acid (1.0 equivalent).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous methanol (approximately 8-10 volumes relative to the amino acid).
-
Esterification: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 1.3-1.8 equivalents) to the stirred suspension at room temperature. The reaction mixture may become a clear solution as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the excess methanol and TMSCl byproducts.
-
Product Isolation: The resulting crude product can be purified by crystallization. For aliphatic amino acid esters, this is often achieved by concentrating the reaction solution to about one-fifth of its original volume and then adding an anti-solvent like tetrahydrofuran (THF) or diethyl ether to precipitate the hydrochloride salt.[5]
-
Drying: The precipitated product is collected by filtration, washed with a small amount of cold ether, and dried under vacuum to yield the final (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride.
Spectroscopic Characterization (Predicted)
While specific spectra for the (R)-enantiomer are not publicly available, data for the racemic DL-2-amino-n-butyric acid methyl ester hydrochloride provides a strong basis for predicting the key signals.[6]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.8 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ ~3.9 ppm (s, 3H): Protons of the methyl ester (-OCH₃).
-
δ ~1.9 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
δ ~1.4 ppm (s, 3H): Protons of the α-methyl group (-C(α)-CH₃).
-
δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
¹³C NMR (DMSO-d₆):
-
δ ~170 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~59 ppm: Quaternary α-carbon.
-
δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).
-
δ ~29 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).
-
δ ~21 ppm: α-methyl carbon (-C(α)-CH₃).
-
δ ~9 ppm: Methyl carbon of the ethyl group (-CH₂CH₃).
Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 132.10, corresponding to the chemical formula C₆H₁₄NO₂⁺.
Applications in Research and Drug Development
The primary utility of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride lies in its role as a sterically hindered chiral building block for peptide synthesis.
Conformational Control in Peptides
The incorporation of α,α-disubstituted amino acids into a peptide sequence fundamentally alters its conformational landscape. The steric bulk of the two α-substituents restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This has several important consequences:
-
Induction of Secondary Structures: Peptides containing these residues often adopt well-defined helical or extended structures.[2] This is in contrast to peptides made of natural L-amino acids, which can be much more flexible.
-
Enhanced Stability: The steric hindrance around the amide bond can protect it from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[3]
-
Improved Receptor Binding: By locking the peptide into a specific bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.
Diagram 2: Role in Peptide Structure
Caption: Conformational restriction by α,α-disubstituted amino acids.
Challenges and Strategies in Peptide Coupling
The very steric hindrance that makes this building block valuable also presents a challenge during peptide synthesis. The formation of a peptide bond involving the amino group of an α,α-disubstituted amino acid ester is notoriously difficult.[3][7] Standard coupling reagents may be too slow or inefficient.
Strategies to overcome this challenge include:
-
Highly Active Coupling Reagents: The use of potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often required.
-
Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can provide the necessary energy to overcome the activation barrier for coupling sterically hindered residues.
-
Alternative Coupling Chemistries: Methods such as using N-acyl-benzotriazoles have been developed specifically for coupling hindered amino acids with high efficiency and retention of chirality.[7]
Racemization Stability
A key advantage of α,α-disubstituted amino acids is their inherent resistance to racemization.[8] In standard peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which can easily lose the proton at the α-carbon, leading to racemization. Since α,α-disubstituted amino acids lack a proton at the α-position, this pathway is blocked, ensuring the chiral integrity of the building block throughout the synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the hazard profile of the parent acid and general best practices for handling amino acid derivatives.[4]
-
Hazard Identification: Based on data for the parent compound, (R)-2-Amino-2-methylbutanoic acid hydrochloride, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.
Conclusion
(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a specialized chiral building block that offers peptide chemists a powerful tool for enforcing conformational rigidity. Its inherent steric bulk and resistance to racemization make it an ideal candidate for the synthesis of structurally defined and metabolically stable peptides. While its incorporation requires specialized coupling strategies, the resulting benefits in terms of structural control and enhanced biological properties often justify the synthetic effort. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable reagent into their drug discovery and development programs.
References
-
PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Li, G., et al. (2022). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
-
PubChem. Isovaline. National Center for Biotechnology Information. [Link]
-
Liardon, R., et al. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]
-
Wikipedia. (2023). 2-Methylbutanoic acid. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. (n.d.).
Sources
- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. (R)-2-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 17998883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. DL-2-AMINO-N-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE(7682-18-0) 1H NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

